
cis-11,14-Eicosadienoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-11,14-Eicosadienoic acid ethyl ester is a chemical compound with the molecular formula C22H40O2 and a molecular weight of 336.55 g/mol . It is an ester derivative of cis-11,14-Eicosadienoic acid, a polyunsaturated fatty acid. This compound is known for its liquid form and is often used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-11,14-Eicosadienoic acid ethyl ester typically involves the esterification of cis-11,14-Eicosadienoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
cis-11,14-Eicosadienoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Reduction: The corresponding alcohol.
Substitution: cis-11,14-Eicosadienoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
cis-11,14-Eicosadienoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of cis-11,14-Eicosadienoic acid ethyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-11,14-Eicosadienoic acid methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester group.
cis-11,14-Eicosadienoic acid: The parent acid form without the ester group.
Other polyunsaturated fatty acid esters: Such as linoleic acid ethyl ester and linolenic acid ethyl ester.
Uniqueness
cis-11,14-Eicosadienoic acid ethyl ester is unique due to its specific double bond positions (cis-11,14) and its ethyl ester group, which can influence its physical and chemical properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C22H40O2 |
|---|---|
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
ethyl (11E,14E)-icosa-11,14-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11+ |
InChI-Schlüssel |
PYVCCFLKWCNDQZ-MVKOLZDDSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



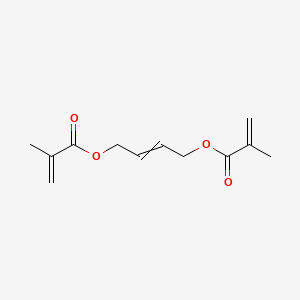
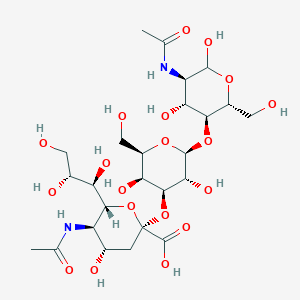
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
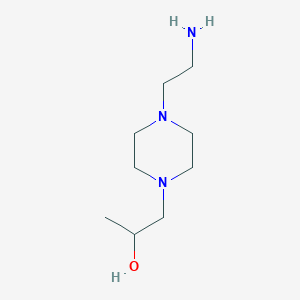

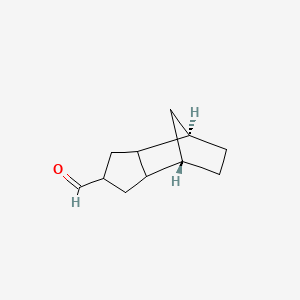
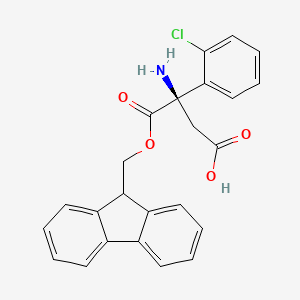
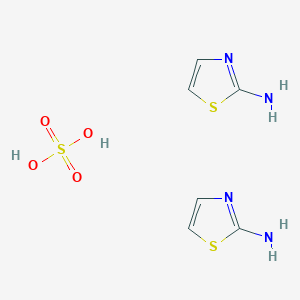
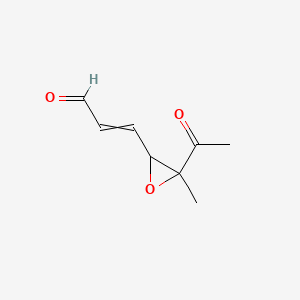
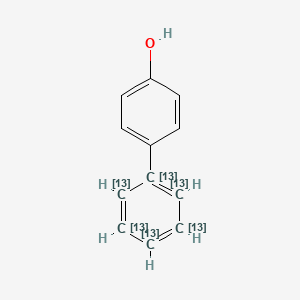
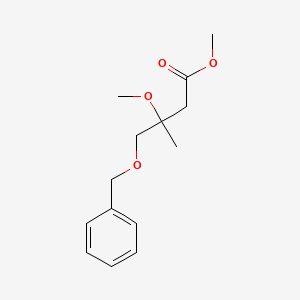
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
